BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of Methyl 2-(2-
aminophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 2-(2-aminophenyl)acetate

Cat. No.: B1310229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6, Molecular Formula: CoH11NOz2,
Molecular Weight: 165.19 g/mol ). Due to the limited availability of published experimental
spectra for this specific compound in public databases, this document focuses on predicted
spectroscopic characteristics based on its chemical structure. It also includes generalized
experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), which are fundamental techniques in the
structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Methyl 2-(2-
aminophenyl)acetate. These predictions are derived from established principles of organic
spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)
~3.6-38 Singlet 3H O-CHs (Methyl ester)
~3.5-37 Singlet 2H Ar-CHz (Methylene)
~35-45 Broad Singlet 2H NH2 (Amino)
~6.6-7.2 Multiplet 4H Ar-H (Aromatic)

. 1 13 1
Chemical Shift (0, ppm) Carbon Type Assignment
~172 Quaternary C=0 (Ester carbonyl)
~ 145 Quaternary Ar-C-NH:z
~ 130 Tertiary Ar-CH
~ 128 Tertiary Ar-CH
~118 Tertiary Ar-CH
~116 Tertiary Ar-CH
~ 115 Quaternary Ar-C-CH:z
~52 Primary O-CHs (Methyl ester)
~ 40 Primary Ar-CHz (Methylene)

Table 3: Predicted IR Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
3450 - 3250 Medium-Strong, Doublet N-H Stretch (Primary amine)
3100 - 3000 Medium C-H Stretch (Aromatic)
3000 - 2850 Medium C-H Stretch (Aliphatic)
1750 - 1735 Strong C=0 Stretch (Ester)
1620 - 1580 Medium-Strong N-H Bend (Primary amine)
1600 - 1450 Medium-Strong C=C Stretch (Aromatic ring)
1250 - 1000 Strong C-O Stretch (Ester)

IableA.ﬂtedmjed_Mass_SmeQmﬂnLData

Interpretation

165 [M]*" (Molecular ion)
106 [M - COOCHs]* (Loss of carbomethoxy group)
77 [CeHs]* (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound like Methyl 2-(2-aminophenyl)acetate. Instrument-specific parameters and sample
preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-ds). The choice of
solvent depends on the solubility of the compound and should not have signals that overlap
with key analyte signals.
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to serve as a reference for the chemical shift scale (& = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR
spectrometer. Acquire the *H NMR spectrum, followed by the 3C NMR spectrum. Standard
acquisition parameters are typically used initially and can be adjusted to improve signal-to-
noise ratio or resolution.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in
a volatile solvent (e.g., methylene chloride or acetone).[1]

o Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the
compound on the plate.[1]

» Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.[1] The spectrum is typically recorded over the range of 4000 to 400
cm™i.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often after being
vaporized by heating in a vacuum. For less volatile compounds, techniques like electrospray
ionization (ESI) can be used where the sample is dissolved in a suitable solvent.[2]

¢ lonization: The gaseous molecules are then ionized. A common method is Electron Impact
(El), where a high-energy electron beam knocks an electron off the molecule to form a
molecular ion (M+").[2]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]

» Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum.[2]
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Analysis in Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-(2-
aminophenyl)acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310229#spectroscopic-data-of-methyl-2-2-
aminophenyl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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